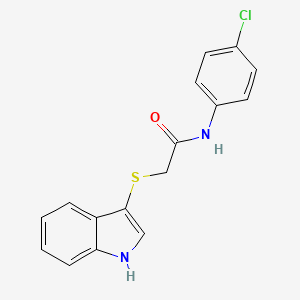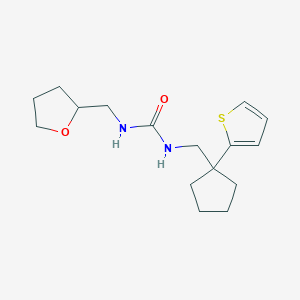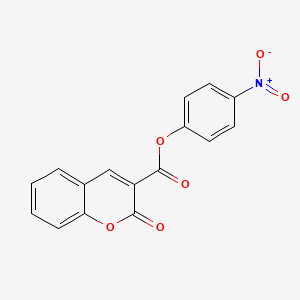![molecular formula C15H16N4O2 B2444762 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione CAS No. 70404-22-7](/img/structure/B2444762.png)
1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Interactions in Polymorphs of Methylxanthines
- Topology and Interaction Patterns : A study explored the interactions in polymorphs of methylxanthines, including caffeine and theobromine, which are structurally related to 1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione. The research emphasized the importance of hydrogen bonds and π···π stacking interactions in understanding the binding of these compounds to biological targets (Latosinska et al., 2014).
Coordination Spheres in Metal Complexes
- Second Coordination Sphere Analysis : Research on the interaction of purine derivatives with divalent cations highlighted the importance of the second coordination sphere. This study provides insights into how modifications in purine derivatives, like this compound, can influence their interaction with metal ions (Maldonado et al., 2009).
Synthesis and Applications in Medicinal Chemistry
- Microwave-Assisted Synthesis : A study reported the microwave-assisted synthesis of coumarin-purine hybrids, demonstrating a method that could potentially be applied to synthesize derivatives of this compound for various biomedical applications (Mangasuli et al., 2019).
Crystal Structure Analysis
- X-ray Diffractometry in Structure Determination : The crystal structure of theophylline, a compound structurally similar to this compound, was analyzed using X-ray diffractometry. Such studies are crucial for understanding the molecular and crystal structure of purine derivatives (Sun et al., 2002).
Interaction Analysis in Crystal Structures
- Hirshfeld Surface Analysis : The study of intermolecular interactions in crystal structures using Hirshfeld surface analysis can provide detailed insights into the molecular interactions of purine derivatives, applicable to this compound (Shukla et al., 2020).
Properties
IUPAC Name |
1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-4-6-11(7-5-10)8-19-9-16-13-12(19)14(20)18(3)15(21)17(13)2/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTCJGIYDSAIAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2444679.png)

![6-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol](/img/structure/B2444682.png)







![Methyl 2-methyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2444694.png)

![1,3-dimethyl-2,4-dioxo-N-(4-phenylbutan-2-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2444699.png)
![(2Z)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2444701.png)
